

YKL-06-062: A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **YKL-06-062**, a second-generation inhibitor of Salt-Inducible Kinases (SIKs). The following sections present quantitative data on its inhibitory activity, a comprehensive experimental protocol for assessing kinase inhibition, and a visual representation of the SIK signaling pathway.

Quantitative Selectivity Profile

YKL-06-062 demonstrates high potency against all three isoforms of the Salt-Inducible Kinase family (SIK1, SIK2, and SIK3). The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating potent inhibition of its primary targets.[1][2][3][4][5][6] While comprehensive kinome-wide selectivity data against a broad panel of other kinases is not publicly available, the data below highlights its strong activity towards the SIK family.

Kinase Target	IC50 (nM)
SIK1	2.12
SIK2	1.40
SIK3	2.86

Experimental Protocols



The determination of kinase inhibitor potency, such as the IC50 values for **YKL-06-062**, is typically performed using in vitro biochemical assays. The following is a representative protocol based on a common luminescence-based assay format, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., YKL-06-062) against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase reaction that produces light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Materials:

- Recombinant Kinase (e.g., SIK1, SIK2, or SIK3)
- Kinase-specific substrate
- ATP
- Test Compound (e.g., YKL-06-062)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- 384-well white assay plates



Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series might be 100 μ M.
- Kinase Reaction Setup:
 - Add 2.5 μL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
 - \circ Add 0.5 μL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
 - \circ Initiate the kinase reaction by adding 2 μ L of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This
 will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room
 temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

• The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

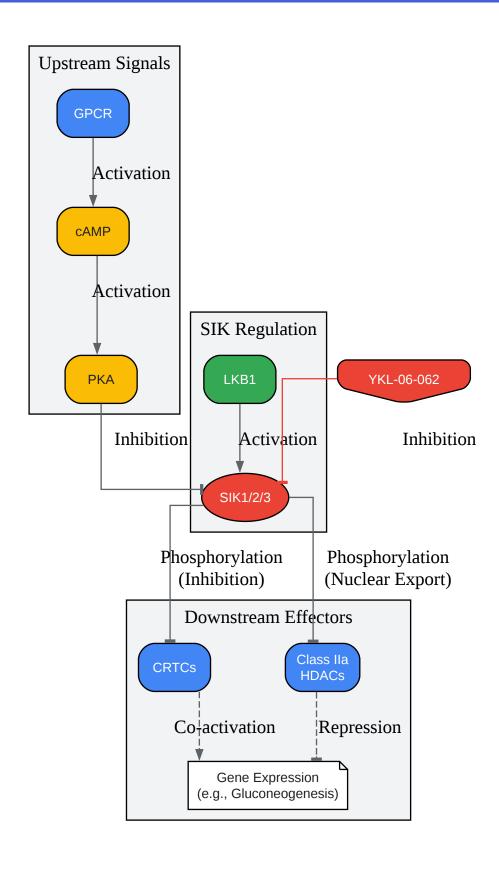


- The percent inhibition values are then plotted against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Salt-Inducible Kinase (SIK) signaling pathway and a typical experimental workflow for determining kinase inhibitor IC50 values.

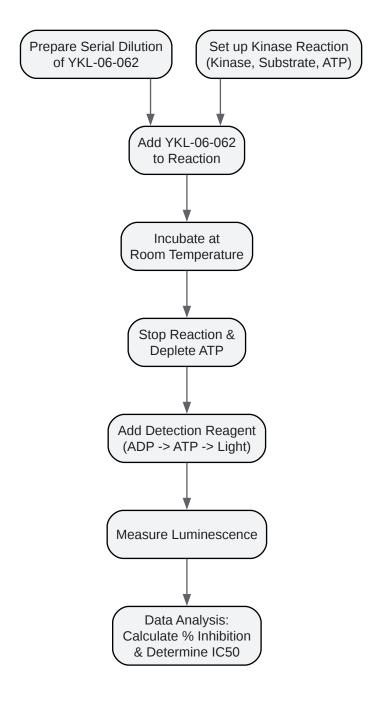




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Caption: Salt-Inducible Kinase (SIK) Signaling Pathway.





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Caption: Experimental Workflow for IC50 Determination.

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